molecular formula C21H19N5O4S2 B2990200 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847400-62-8

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B2990200
M. Wt: 469.53
InChI Key: KPXVITIBQIIUBJ-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H19N5O4S2 and its molecular weight is 469.53. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis

The compound and its derivatives have been synthesized as part of efforts to explore new pharmacologically active molecules. For example, Tariq et al. (2018) designed and synthesized 1,2,4-Triazole-based benzothiazole/benzoxazole derivatives, investigating their in vitro and in vivo anti-inflammatory activity and p38α MAP kinase inhibition. The study identified compounds with significant anti-inflammatory properties and superior GI safety profiles, highlighting the therapeutic potential of these derivatives Tariq et al., 2018.

Antimicrobial Activity

The derivatives of the compound have also been examined for their antimicrobial properties. Rezki (2016) carried out a green ultrasound synthesis of 1,4-Disubstituted 1,2,3-Triazoles tethering bioactive Benzothiazole nucleus, showcasing how these compounds exhibit promising antimicrobial activities against a range of gram-positive and gram-negative bacteria, as well as fungal strains Rezki, 2016.

Antitumor Activity

Additionally, the compound and its derivatives have been evaluated for their antitumor activities. Yurttaş et al. (2015) synthesized new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings, which were screened for antitumor activity against a variety of human tumor cell lines. This study uncovered compounds with considerable anticancer activity, indicating the potential of these molecules in cancer therapy Yurttaş et al., 2015.

Anticonvulsant Evaluation

Furthermore, the therapeutic potential extends to neurological conditions. Nath et al. (2021) synthesized indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, evaluating their anticonvulsant activities. The study identified compounds with significant efficacy in anticonvulsant tests, showcasing the potential application in treating epilepsy and related disorders Nath et al., 2021.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4S2/c1-25-18(10-26-14-4-2-3-5-17(14)32-21(26)28)23-24-20(25)31-11-19(27)22-9-13-6-7-15-16(8-13)30-12-29-15/h2-8H,9-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXVITIBQIIUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NCC2=CC3=C(C=C2)OCO3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

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